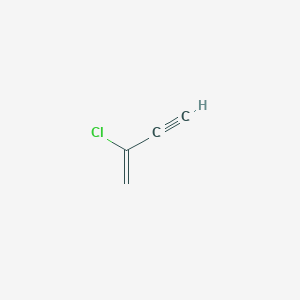

1-Buten-3-yne, 2-chloro-

Description

Contextualization within Enyne Chemistry and Halogenated Hydrocarbons

1-Buten-3-yne (B1197963), 2-chloro- is a member of the enyne family, a class of organic compounds characterized by the presence of both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne). The simplest enyne is vinylacetylene, to which 2-chloro-1-buten-3-yne is structurally related. The conjugation of the double and triple bonds in enynes leads to a delocalized π-electron system, influencing their chemical behavior.

Furthermore, the presence of a chlorine atom classifies it as a halogenated hydrocarbon. Halogenated hydrocarbons are compounds in which one or more hydrogen atoms have been replaced by a halogen. The introduction of a halogen atom, in this case, chlorine, significantly modifies the electronic properties and reactivity of the parent enyne structure. The chlorine atom's electronegativity and its ability to act as a leaving group open up additional reaction pathways not typically available to simple enynes.

Historical Development and Significance of Halogenated Vinylacetylenes

The study of halogenated vinylacetylenes is rooted in the broader exploration of acetylene (B1199291) chemistry. Early research into the reactions of vinylacetylene, first synthesized via Hofmann elimination, laid the groundwork for understanding its derivatives. The addition of halogens and hydrogen halides to vinylacetylene became a subject of interest, leading to the preparation of various halogenated compounds.

The development of synthetic methods for organochlorine compounds saw significant advancement in the mid-20th century. During this period, researchers, including Soviet chemists M.F. Schostakovskii and A.Kh. Khomenko who published work on 2-chloro-1-buten-3-yne in 1960, actively investigated the synthesis and properties of chlorinated organic molecules for diverse applications. The ability to synthesize molecules like 2-chloro-1-buten-3-yne, which combines the functionalities of an alkene, an alkyne, and a vinyl halide, highlighted the increasing sophistication of synthetic organic chemistry. These compounds served as important substrates for studying reaction mechanisms and as versatile intermediates in the synthesis of more complex molecules.

Structure

3D Structure

Properties

CAS No. |

17712-36-6 |

|---|---|

Molecular Formula |

C4H3Cl |

Molecular Weight |

86.52 g/mol |

IUPAC Name |

2-chlorobut-1-en-3-yne |

InChI |

InChI=1S/C4H3Cl/c1-3-4(2)5/h1H,2H2 |

InChI Key |

KRSMTQBJRPTXRB-UHFFFAOYSA-N |

SMILES |

C=C(C#C)Cl |

Canonical SMILES |

C=C(C#C)Cl |

Synonyms |

2-Chloro-1-buten-3-yne |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 1 Buten 3 Yne, 2 Chloro

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the carbon framework and proton environments in a molecule. For 2-chloro-1-buten-3-yne, both ¹³C and ¹H NMR provide critical data for its structural confirmation.

Carbon-13 NMR studies have been conducted on 1-buten-3-yne (B1197963) and its monochloro derivatives to understand the electronic structure. researchgate.net The presence of the chlorine atom and the conjugated enyne system significantly influences the chemical shifts of the carbon atoms. The alkyne carbons, in particular, resonate in a characteristic downfield region.

The analysis of the ¹³C NMR spectrum reveals four distinct signals, corresponding to the four carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the chlorine atom and the hybridization of the carbons. docbrown.info The sp-hybridized carbons of the alkyne group are typically found between δ 85 and 92 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts for 1-Buten-3-yne, 2-chloro-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C1 (=CH₂) | ~128 | Vinylic carbon, deshielded by the adjacent C-Cl bond. |

| C2 (-C(Cl)=) | ~117 | Vinylic carbon directly attached to chlorine. |

| C3 (≡C-) | 85.11 - 92.07 | Alkyne carbons, characteristic chemical shift range. |

| C4 (≡CH) | 85.11 - 92.07 |

Further detailed studies have determined the carbon-proton coupling constants (J-coupling), which provide insight into the bonding and geometry of the molecule. researchgate.net

Table 2: ¹H NMR Spectral Data for 1-Buten-3-yne, 2-chloro-

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Vinylic Protons (=CH₂) | ~6.50 | Singlet |

| Acetylenic Proton (≡CH) | ~2.5 - 3.5 | Singlet |

Vibrational Spectroscopy (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in 2-chloro-1-buten-3-yne by detecting the vibrational frequencies of its bonds. researchgate.net The spectrum is characterized by absorption bands corresponding to the C-H, C=C, C≡C, and C-Cl stretching and bending vibrations. libretexts.org The specific frequencies of these vibrations are sensitive to the molecular structure and electronic conjugation. nih.gov

Table 3: Characteristic FTIR Absorption Bands for 1-Buten-3-yne, 2-chloro-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| sp C-H Stretch (acetylenic) | ~3300 libretexts.org | Strong, Sharp |

| sp² C-H Stretch (vinylic) | 3100-3000 libretexts.org | Medium |

| C≡C Stretch | ~2100 | Medium to Weak |

| C=C Stretch | 1680-1640 libretexts.org | Medium |

| C-Cl Stretch | 850-550 libretexts.org | Strong |

Mass Spectrometry Techniques (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern of 2-chloro-1-buten-3-yne. The mass spectrum shows a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern is observed for the molecular ion and chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak.

The molecular ion for C₄H₃Cl is observed at a mass-to-charge ratio (m/z) of 86. vulcanchem.com The fragmentation pattern provides further structural information, with major fragments resulting from the loss of chlorine or other small neutral molecules.

Table 4: GC-MS Fragmentation Data for 1-Buten-3-yne, 2-chloro-

| m/z | Ion | Notes |

|---|---|---|

| 86/88 | [C₄H₃Cl]⁺ | Molecular ion peak with characteristic 3:1 chlorine isotope ratio. vulcanchem.com |

| 51 | [C₄H₃]⁺ | Loss of chlorine atom. |

Gas-Phase Molecular Structure Determination via Electron Diffraction

The precise geometric structure of gaseous 2-chloro-1-buten-3-yne has been determined using electron diffraction techniques. researchgate.net This method provides accurate measurements of bond lengths and bond angles by analyzing the scattering pattern of a beam of electrons passed through the vapor of the compound. These experimental values can be compared with theoretical calculations to refine the molecular model. The study of its isomers, such as cis-1-chlorobutenynylium, through gas-phase methods has also yielded detailed spectroscopic constants. researchgate.net

Analysis of Electronic Transitions through Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the conjugated π-system of 2-chloro-1-buten-3-yne. researchgate.net As a conjugated enyne, the molecule exhibits π → π* transitions when it absorbs UV radiation. uzh.chlibretexts.org The wavelength of maximum absorption (λ_max) is characteristic of the extent of conjugation. utoronto.ca The presence of the chlorine atom, a chromophore, can also influence the electronic transitions. uzh.ch Gas-phase studies have identified specific electronic transitions, such as the c-type (1) A′ ← XA″ transition, which helps in the assignment and characterization of its isomers. researchgate.net The extended conjugation in the enyne system results in a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorption at longer wavelengths compared to non-conjugated systems. libretexts.org

Chemical Reactivity and Transformation Pathways of 1 Buten 3 Yne, 2 Chloro

Electrophilic Addition Reactions

The conjugated enyne system in 1-buten-3-yne (B1197963), 2-chloro- is susceptible to electrophilic attack. Such reactions on asymmetric enynes can lead to a variety of products, with the regioselectivity and stereochemistry being dictated by the nature of the electrophile, reaction conditions, and the electronic effects of the substituents on the carbon framework.

The addition of hydrogen halides (HX) to unsaturated systems is a classic example of an electrophilic addition reaction. In the case of enynes, the reaction is complicated by the presence of two potential sites of reaction: the double bond and the triple bond. Generally, alkenes are more reactive towards electrophilic addition than alkynes. stackexchange.comlibretexts.org The addition typically follows Markovnikov's rule, which states that the proton adds to the carbon atom that already bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. aakash.ac.inlibretexts.org

For conjugated systems like 1-buten-3-yne, 2-chloro-, the initial protonation can lead to a resonance-stabilized allylic carbocation, which can then be attacked by the halide nucleophile at different positions, potentially yielding both 1,2-addition and 1,4-addition products. libretexts.org The reaction of the parent compound, vinylacetylene (1-buten-3-yne), with HCl is known to produce 2-chloro-1,3-butadiene (chloroprene), a transformation that involves an allene-enyne rearrangement pathway rather than simple addition. stackexchange.com

The regiochemical outcome can be highly sensitive to reaction conditions. Studies on the addition of HBr to 1-phenylprop-1-yne have demonstrated that the product distribution is dependent on the concentration of the bromide ion. researchgate.net At low bromide concentrations, a mechanism involving a vinyl cation intermediate (AdE2) is favored, leading to the syn-Markovnikov adduct. researchgate.net As the bromide concentration increases, a concerted mechanism where the bromide ion attacks an acid-alkyne complex (AdE3) becomes dominant, producing the anti-Markovnikov anti-addition product. researchgate.net

| Reactant | Reagent | Conditions | Major Product(s) |

| 1-Phenylprop-1-yne | HBr/TFA in CH₂Cl₂ | Low [Br⁻] | (Z)-1-Bromo-1-phenylprop-1-ene (syn-Markovnikov) |

| 1-Phenylprop-1-yne | HBr/TFA in CH₂Cl₂ | Moderate [Br⁻] | (E)-1-Bromo-1-phenylprop-1-ene (Markovnikov anti-adduct) |

| 1-Phenylprop-1-yne | HBr/TFA in CH₂Cl₂ | High [Br⁻] | (E)-2-Bromo-1-phenylprop-1-ene (anti-Markovnikov anti-adduct) |

This table illustrates the influence of reaction conditions on the regioselectivity of HBr addition to an alkyne system, based on findings from a study on 1-phenylprop-1-yne. researchgate.net

For 1-buten-3-yne, 2-chloro-, the chlorine atom's electron-withdrawing nature deactivates the double bond towards electrophilic attack. Therefore, initial protonation is more likely to occur at the terminal alkyne carbon, leading to a vinyl carbocation that is stabilized by the adjacent double bond and influenced by the chloro substituent.

The addition of halogens (X₂) such as chlorine or bromine to alkynes and alkenes is another fundamental electrophilic addition reaction. libretexts.orgwou.edu The reaction with alkynes can produce dihaloalkene and, with excess halogen, tetrahaloalkane products. lumenlearning.com The stereochemical outcome is typically anti-addition, proceeding through a cyclic halonium ion intermediate. libretexts.orglibretexts.org When this intermediate is attacked by a halide ion, it occurs from the opposite face, resulting in the observed anti stereochemistry. libretexts.orglibretexts.org

In enyne systems, halogen addition is competitive. For instance, the reaction of one equivalent of bromine with 1-penten-4-yne (B3291226) results in the preferential addition to the more nucleophilic double bond, yielding 4,5-dibromo-1-pentyne. libretexts.orglibretexts.org However, the presence of electron-withdrawing halogen substituents on a double bond reduces its nucleophilicity, thus decreasing the rate of subsequent electrophilic additions. libretexts.orglibretexts.org

In 1-buten-3-yne, 2-chloro-, the vinylic chlorine atom deactivates the carbon-carbon double bond. This suggests that electrophilic addition of a halogen molecule might preferentially occur at the triple bond. The initial addition across the alkyne would lead to a dihaloalkene, with the regioselectivity and stereochemistry influenced by the formation of the bridged halonium ion intermediate and the electronic effects of the 2-chloro-vinyl group.

Nucleophilic Substitution Reactions

The chlorine atom in 1-buten-3-yne, 2-chloro- is a vinylic halide. Vinylic halides are generally unreactive towards classical SN1 and SN2 nucleophilic substitution reactions due to the high energy of the vinylic carbocation intermediate and the increased strength of the sp² C-Cl bond. However, the presence of the conjugated alkyne moiety provides pathways for substitution to occur. The chlorine atom can act as a leaving group, enabling further functionalization of the molecule. musechem.com

Research on related polychlorinated butadienes has shown that vinylic chlorides can be displaced by nucleophiles such as thiolates. The reaction of 2H-pentachlorobutadiene with thiols in the presence of a base leads to a variety of thiosubstituted butadienes and butenynes through a sequence of substitution and elimination reactions. arkat-usa.org For example, treatment with three molar equivalents of a thiol can lead to tris(thio)-substituted butenyne products. arkat-usa.org This demonstrates that nucleophilic substitution at the chlorinated carbon is a viable transformation in such systems.

| Starting Material | Nucleophile (Thiolate) | Product Type |

| 2H-Pentachlorobutadiene | 4-Bromophenylthiolate | Tris(thio)-substituted butenyne |

| 2H-Pentachlorobutadiene | 4-Fluorophenylthiolate | Tris(thio)-substituted butenyne |

| 2H-Pentachlorobutadiene | Propylthiolate | Tris(thio)-substituted butenyne |

This table presents examples of nucleophilic substitution and subsequent reactions on a polychlorobutadiene scaffold leading to thiosubstituted butenynes, as reported in the literature. arkat-usa.org

Isomerization and Rearrangement Mechanisms

The conjugated enyne framework is prone to various isomerization and rearrangement reactions, often catalyzed by metals or acids. These transformations can lead to structurally diverse products, including allenes and other isomers.

A key transformation pathway available to substituted enynes is the rearrangement to allenic structures. A notable example is the reaction of vinylacetylene with HCl in the presence of a CuCl catalyst, which proceeds through an initial addition to give 3-chloro-but-1-yne, followed by an intramolecular rearrangement to yield the allenic intermediate that ultimately forms 2-chlorobutadiene (chloroprene). stackexchange.com

In related systems, the isomerization between butatriene and butenyne structures has been directly observed. For instance, 1-chloro-1,4,4-tris(arylthio)-1,2,3-butatrienes have been shown to partly isomerize at room temperature to the corresponding 2-chloro-1,1,4-tris(arylthio)-1-buten-3-yne isomers. arkat-usa.org This rearrangement highlights the thermodynamic relationship and accessible pathways between these isomeric forms.

| Butatriene Precursor | Isomerization Product |

| 1-Chloro-1,4,4-tris(4-bromophenylthio)-1,2,3-butatriene | 2-Chloro-1,1,4-tris(4-bromophenylthio)-1-buten-3-yne |

| 1-Chloro-1,4,4-tris(4-fluorophenylthio)-1,2,3-butatriene | 2-Chloro-1,1,4-tris(4-fluorophenylthio)-1-buten-3-yne |

This table shows the observed isomerization of substituted butatrienes to their butenyne counterparts. arkat-usa.org

Furthermore, enynes like 1-buten-3-yne, 2-chloro- are relevant to the study of gold-catalyzed cycloisomerization reactions, which proceed through the coordination of the gold catalyst to the alkyne, followed by nucleophilic attack from the alkene to form new cyclic structures. The chlorine substituent can be expected to influence the regioselectivity of such cyclizations.

Metal-Catalyzed Cross-Coupling Reactions

The vinylic chloride in 1-buten-3-yne, 2-chloro- makes it a suitable substrate for metal-catalyzed cross-coupling reactions. musechem.com These reactions, such as the Suzuki, Stille, and Sonogashira couplings, are powerful tools for carbon-carbon bond formation. The chloroalkene portion of the molecule can participate in the oxidative addition step of the catalytic cycle, typically with a palladium or nickel catalyst. buse.ac.zw

The utility of chlorinated enynes in such transformations has been documented. For example, palladium-catalyzed cross-coupling reactions have been successfully employed with substrates like (E)-1-ethoxy-buten-3-yne and 2-chloro-1-decen-3-yne, demonstrating the viability of this approach. core.ac.ukrsc.org These reactions allow for the introduction of a wide range of aryl, alkenyl, or alkynyl groups at the 2-position of the butenyne skeleton, providing a pathway to more complex molecular architectures. buse.ac.zw

Palladium-Catalyzed Transformations

Palladium catalysts are highly effective in mediating transformations of 2-chloro-1-buten-3-yne and related chloroenynes, primarily through cross-coupling reactions that form new carbon-carbon bonds. The Sonogashira coupling, a cornerstone of palladium catalysis, allows for the reaction of vinyl halides with terminal alkynes. libretexts.orgmdpi.com This methodology is instrumental in synthesizing more complex enyne and polyyne structures.

A significant application involves the "pair-selective" synthesis of conjugated diynes and higher oligoynes using palladium-catalyzed alkynyl-alkenyl coupling reactions. nih.gov In this context, synthons like (E)-1-iodo-2-chloroethylene serve as valuable partners. nih.gov For instance, the reaction of vinylidene chloride with terminal alkynes in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a copper(I) co-catalyst yields 2-chloro-1-en-3-ynes. uwindsor.ca This approach has been utilized in the economical synthesis of unsymmetrically substituted conjugated diynes. uwindsor.ca

The versatility of palladium catalysis is further demonstrated in cyclization and annulation reactions. These processes leverage the dual reactivity of the enyne system to construct various carbocyclic and heterocyclic scaffolds. nih.govrsc.orgmdpi.com For example, palladium(II)-catalyzed intramolecular enyne coupling reactions, initiated by the acetoxypalladation of the alkyne, can lead to the formation of important cyclic structures. nih.gov Similarly, a palladium-catalyzed three-component annulation involving aryl iodides and maleimide (B117702) can proceed through multiple C-H activations to form complex tricyclic systems. rsc.org

Another key transformation is the stereoselective hydrogenolysis of related 1,1-dibromo-1-alkenes, which can be achieved using a palladium catalyst and a reducing agent like Bu₃SnH. This reaction produces (Z)-1-bromo-1-alkenes, which are valuable intermediates for the stepwise synthesis of enediynes. acs.org

Table 1: Examples of Palladium-Catalyzed Reactions

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

| Cross-Coupling | Vinylidene chloride, Terminal alkyne | Pd(PPh₃)₄ / CuI | 2-Chloro-1-en-3-yne | uwindsor.ca |

| Cyclization | Acyclic allylic 2-alkynoates | Pd(II)-LiX | α-Alkylidene-γ-butyrolactones | iupac.org |

| Annulation | Aryl iodide, Maleimide, TsOMe | Palladium catalyst | Succinimide-fused tricyclics | rsc.org |

| Hydrogenolysis | 1,1-Dibromo-1-alkene | Palladium catalyst / Bu₃SnH | (Z)-1-Bromo-1-alkene | acs.org |

Copper-Catalyzed Reactions

Copper catalysts, known for being inexpensive and less toxic than many precious metals, are pivotal in a variety of transformations involving enynes. beilstein-journals.org They are frequently used as co-catalysts in palladium-mediated reactions like the Sonogashira coupling but also serve as the primary catalyst in many unique reactions. mdpi.comrsc.orgmdpi.com

Copper-catalyzed reactions of enynes include hydrofunctionalization, difunctionalization, and cyclization. rsc.org For example, copper catalysis enables the asymmetric addition of 1,4-enynes to ketones, producing functionalized 1,3-enyne products with high Z-selectivity and enantioselectivity. rsc.org This transformation proceeds by the deprotonation of the enyne by a L·CuMes complex, followed by addition to the ketone. rsc.org Another significant reaction is the enantioselective radical 1,4-difunctionalization of 1,3-enynes, which provides a novel pathway to chiral allenes. researchgate.net

Copper catalysts are also effective in heterocyclization reactions. The intramolecular annulation of conjugated enynones can be catalyzed by simple copper salts like CuSO₄·5H₂O to yield substituted 1H-indenes in good to excellent yields. acs.org The proposed mechanism involves a 5-exo-dig cyclization to form a copper-carbene intermediate, which then undergoes further transformation to the final product. acs.org Similarly, 3-yne-1,2-diols and related 1-amino-3-yn-2-ol derivatives can be converted into substituted furans and pyrroles, respectively, through copper-catalyzed heterocyclodehydration. researchgate.net In a related transformation, 2-methyl-1-buten-3-yne undergoes a copper(I)-catalyzed tandem cycloaddition with in situ generated hydrazoic acid to form α-methylvinyl-1,2,3-triazole. researchgate.net

Table 2: Overview of Copper-Catalyzed Enyne Transformations

| Reaction Type | Substrates | Catalyst | Product Type | Reference |

| Asymmetric Addition | 1,4-Enyne, Ketone | (S,S)-Ph-BPE-CuMes | Functionalized 1,3-enyne | rsc.orgmdpi.com |

| Radical Difunctionalization | 1,3-Enyne, Radical Precursor | Copper catalyst | Chiral allenes | researchgate.net |

| Intramolecular Annulation | Conjugated enynone | CuSO₄·5H₂O | Substituted 1H-indene | acs.org |

| Heterocyclodehydration | 3-Yne-1,2-diol | CuCl₂ | Substituted furan | researchgate.net |

| Yne-Allylic Substitution | Yne-allylic ester, Nucleophile | Copper catalyst | 1,3- and 1,4-enynes | beilstein-journals.org |

Ligand Effects and Catalytic Selectivity in Enyne Reactions

The outcome and selectivity of metal-catalyzed reactions involving enynes are profoundly influenced by the ligands coordinated to the metal center. Ligands can affect catalyst stability, reaction rate, and, most critically, regio- and stereoselectivity. acs.orgnih.gov

In palladium-catalyzed enyne coupling reactions, nitrogen-containing ligands, such as pyridyl monooxazoline (pymox) or bisoxazolines, play a role similar to halide ions by inhibiting the common β-hydride elimination pathway. iupac.org This inhibition allows for alternative reaction pathways to become dominant, such as protonolysis of the carbon-palladium bond. nih.goviupac.orgresearchgate.net This effect is crucial in Pd(II)-catalyzed cyclizations, enabling the construction of various carbo- and heterocycles. nih.gov The choice of ligand is also key to achieving enantioselectivity. For instance, employing chiral ligands like pymox or bisoxazolines in the palladium-catalyzed cyclization of certain enyne esters can afford optically active γ-butyrolactones with high efficiency. iupac.org

In copper-catalyzed systems, ligand choice can dictate regioselectivity. For example, in the hydroboration of 1,3-enynes, the use of a bidentate phosphine (B1218219) ligand like XantPhos can favor the formation of the 1,2-addition product, whereas a monodentate ligand like PPh₃ can switch the selectivity to favor the 4,3-addition product. rsc.org The steric and electronic properties of the ligand are critical. In the copper-catalyzed asymmetric addition of enynes to ketones, the steric hindrance between the substrate and the chiral ligand, such as (S,S)-Ph-BPE, is identified as the origin of stereoselectivity. mdpi.com Similarly, in C-H activation reactions, specially designed ligands are required to accelerate the C-H cleavage step and stabilize the transition state, which is essential for achieving high enantioselectivity. nih.gov

Table 3: Ligand Influence on Selectivity in Enyne Reactions

| Metal | Reaction Type | Ligand Type | Effect | Reference |

| Palladium | Enyne Cyclization | Nitrogen-containing (e.g., pymox) | Inhibits β-hydride elimination, enables enantioselectivity | nih.goviupac.org |

| Copper | Enyne Hydroboration | Bidentate vs. Monodentate Phosphine | Controls regioselectivity (1,2- vs. 4,3-addition) | rsc.org |

| Copper | Asymmetric Addition to Ketones | Chiral Bisphospholanoethane (BPE) | Induces enantioselectivity via steric hindrance | mdpi.com |

| Palladium | C-H Activation | Chiral Monodentate Amides (e.g., MPAQ) | Accelerates C-H cleavage, induces enantioselectivity | nih.gov |

Acylation Reactions of 3-Buten-1-yne Derivatives

The acylation of 3-buten-1-yne derivatives represents a significant transformation, providing access to highly functionalized molecules. This reaction is a variant of the Friedel-Crafts acylation, an electrophilic substitution reaction that typically involves an aromatic ring. wikipedia.orgbyjus.com In this case, the electron-rich enyne system is the nucleophile.

The AlCl₃-mediated acylation of 3-buten-1-yne derivatives with acyl chlorides is a key example. acs.orgacs.orgresearchgate.net This reaction typically yields a mixture of two main product types: δ-chloro-α-allenyl ketones (e.g., 5-chloro-2,3-pentadienones) and conjugated dienic ketones (e.g., 3-chloro-2,4-pentadienones). acs.orgresearchgate.netresearchgate.net The mechanism involves the formation of an electrophilic acylium ion from the acyl chloride and the Lewis acid catalyst, AlCl₃. byjus.commasterorganicchemistry.com This electrophile then attacks the enyne system.

The ratio of the allenyl ketone to the dienic ketone product is highly dependent on the substitution pattern of the starting 3-buten-1-yne. acs.orgacs.org An increase in substitution on the enyne moiety, particularly at the acetylenic end, tends to favor the formation of the allenyl ketone. acs.org For instance, the acylation of 3-methyl-3-buten-1-yne results in a mixture of the corresponding allenyl and dienic ketones. acs.org Furthermore, the acylation of substrates containing an acetoxy group, such as 5-acetoxy-3-buten-1-ynes, leads specifically to the formation of the corresponding allenyl ketones. acs.orgresearchgate.net

Table 4: Products of AlCl₃-Mediated Acylation of 3-Buten-1-yne Derivatives

| Starting Enyne Derivative | Product Type(s) | Key Observation | Reference |

| 3-Methyl-3-buten-1-yne | Allenyl ketone and Conjugated dienic ketone | Mixture of products formed | acs.org |

| 5-Acetoxy-3-buten-1-ynes | Allenyl ketones | Selective formation of allenyl ketones | acs.orgresearchgate.net |

| General 3-Buten-1-ynes | δ-Chloro-α-allenyl ketones and Conjugated dienic ketones | Product ratio depends on enyne substitution pattern | acs.orgacs.org |

Theoretical and Computational Investigations of 1 Buten 3 Yne, 2 Chloro

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations have been instrumental in elucidating the molecular and electronic characteristics of 2-chloro-1-buten-3-yne. These methods offer a powerful lens through which to understand the interplay of its conjugated π-systems and the influence of the chlorine substituent.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely applied to study chlorinated enyne systems. These calculations help in understanding the electronic effects of chlorine substitution on the enyne framework. The electron-withdrawing nature of the chlorine atom significantly influences the electron density distribution across the molecule, thereby affecting the reactivity of both the alkene and alkyne functionalities. DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are used to calculate global and local reactivity descriptors, including ionization potential, electron affinity, and molecular hardness, which provide insights into the molecule's stability and reactivity. jocpr.com

| Compound | Dipole Moment (Debye) | Energy (Hartree) |

|---|---|---|

| 1-Butene | 0.4174 | -157.26971212 |

| cis-2-butene | 0.2572 | -157.27264225 |

| trans-2-butene | 0.0000 | -157.27461287 |

| 2-chloro-1-butene | 1.8149 | -616.89619493 |

| 1-buten-3-yne (B1197963) | 0.4254 | -154.78337549 |

Data sourced from a computational study on butene derivatives. jocpr.com

Ab Initio Methodologies (e.g., MP2, Coupled Cluster)

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, provide a higher level of accuracy for studying the molecular properties of compounds like 2-chloro-1-buten-3-yne. These methods are crucial for benchmarking results from less computationally expensive methods like DFT. For instance, calculations at the MP2(FULL)/6-311++G(d,p) level have been used to determine the optimized geometries and stabilization energies of related vinylacetylene complexes. cdnsciencepub.com While specific coupled-cluster studies on 2-chloro-1-buten-3-yne are not extensively documented in the provided results, this methodology is a standard for obtaining highly accurate energies and properties for small molecules. The MIND0/3 method has also been used to study the bond lengths of chlorobutenynes, showing satisfactory agreement with electron diffraction data. scribd.com

Studies of Hydrogen Bonding and Intermolecular Interactions

Theoretical studies have explored the hydrogen bonding and intermolecular interactions of related enyne systems. For vinylacetylene, a structurally similar parent compound, studies have investigated π-type hydrogen-bonded complexes with hydrogen halides like HF and HCl. cdnsciencepub.com These studies, using methods like MP2, indicate that the carbon-carbon triple bond is a more favorable site for hydrogen bonding than the double bond. cdnsciencepub.com The calculations revealed that the most stable complexes are formed when the hydrogen halide approaches the triple bond. cdnsciencepub.com While direct studies on 2-chloro-1-buten-3-yne are not detailed, these findings on vinylacetylene provide a strong basis for understanding the non-covalent interactions that 2-chloro-1-buten-3-yne can participate in, which are crucial for its behavior in condensed phases and its role in supramolecular chemistry.

Theoretical Spectroscopic Data Prediction and Validation

Computational methods are invaluable for predicting and validating spectroscopic data, offering a powerful tool to complement experimental findings.

Computational Prediction of NMR Parameters

While specific computational studies on the NMR parameters of 2-chloro-1-buten-3-yne were not found in the search results, DFT calculations are a standard and reliable method for predicting ¹H and ¹³C NMR chemical shifts. nanobioletters.com For example, in a study of a related cyclobutane (B1203170) derivative, DFT calculations at the cc-pVDZ basis set level were used to simulate and confirm the structure and molecular characterization, showing good correlation with experimental NMR data. nanobioletters.com This approach could be readily applied to 2-chloro-1-buten-3-yne to predict its NMR spectrum and aid in the assignment of experimental signals.

Simulations of Vacuum UV (VUV) Absorption and Circular Dichroism Spectra

Theoretical simulations of Vacuum UV (VUV) absorption and circular dichroism (CD) spectra are crucial for understanding the electronic transitions of molecules. Time-dependent density functional theory (TD-DFT) is a prominent method for these simulations. vu.nlnih.gov It has been used to simulate the CD spectra of various organic molecules, with results showing good agreement with experimental data. vu.nlresearchgate.net For VUV absorption spectra, studies have shown that TD-DFT functionals like M06-2X can produce reliable results for small molecules. nih.gov While there is a mention of measured cross-sections of 2-chloro-1-buten-3-yne being used to model transmission spectra of Titan's atmosphere in the VUV range, detailed theoretical simulation results for this specific molecule were not available in the provided search results. u-pec.fr

Computational Analysis of Reaction Mechanisms and Transition States

The unique structure of 2-chloro-1-buten-3-yne, featuring a conjugated system of a double bond and a triple bond with a chlorine substituent, makes it a subject of considerable theoretical interest for studying organic reaction mechanisms. The presence of both alkene and alkyne functionalities, combined with the electronic influence of the electron-withdrawing chlorine atom, presents a rich landscape for a variety of chemical reactions. Computational studies are pivotal in understanding how these structural features govern the pathways and transition states of its reactions.

From a theoretical standpoint, 2-chloro-1-buten-3-yne serves as an excellent model system for investigating several fundamental reaction types:

Addition Reactions: These can occur across either the carbon-carbon double bond or the triple bond. Computational analysis helps predict the regioselectivity and stereoselectivity of these additions by mapping the potential energy surface and identifying the most stable intermediates and lowest-energy transition states.

Cyclization Reactions: The dual unsaturated nature of the molecule allows for intramolecular cyclization, leading to the formation of new ring systems. Theoretical models can elucidate the complex mechanisms of these transformations, including pericyclic reactions or metal-catalyzed cycloisomerizations.

Substitution Reactions: The chlorine atom can act as a leaving group in nucleophilic substitution reactions. Computational studies can determine whether these reactions proceed through an SN1, SN2, or other mechanism by calculating the energies of the relevant intermediates and transition states.

Metal-Catalyzed Transformations: This class includes important reactions like cross-coupling and enyne metathesis. For instance, in enyne metathesis, computational chemistry can distinguish between possible mechanistic pathways, such as the initial [2+2] cycloaddition of a metal carbene with the alkyne or the alkene, by evaluating the respective activation barriers.

Modern computational approaches, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating these reaction mechanisms. nanobioletters.com By calculating the geometries and energies of reactants, products, intermediates, and transition states, a detailed profile of the reaction's potential energy surface can be constructed. researchgate.net This allows chemists to understand the energetic feasibility of a proposed mechanism and the factors that control reaction outcomes. researchgate.netacs.org For example, a combined experimental and computational study on the reaction of the 1-propynyl radical with ethylene (B1197577) utilized ab initio and Rice–Ramsperger–Kassel–Marcus (RRKM) calculations to reveal that the reaction proceeds through a C₅H₇ intermediate, which can then form the product via two different pathways. rsc.org Such detailed mechanistic insight is crucial for the rational design of new synthetic methods and catalysts.

Molecular Descriptors and Chemometrics Studies for Reactivity Prediction

Molecular descriptors are numerical values that encode chemical information and are used to correlate a molecule's structure with its physicochemical properties and reactivity. jocpr.com The field of chemometrics employs statistical methods, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), to analyze these descriptors and build predictive models. researchgate.net

For 2-chloro-1-buten-3-yne, while specific comprehensive chemometric studies are not widely published, data from related compounds provide significant insight. A detailed study on various butene derivatives calculated a range of global reactivity descriptors using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. jocpr.comresearchgate.net These descriptors are crucial for predicting chemical behavior.

Key Global Reactivity Descriptors:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. researchgate.net

The study on butene derivatives included the parent compound, 1-buten-3-yne, and a structurally related compound, 2-chloro-1-butene. jocpr.comresearchgate.net The calculated descriptors for these molecules can be used to infer the reactivity of 2-chloro-1-buten-3-yne. The presence of the chlorine atom and the triple bond in 2-chloro-1-buten-3-yne is expected to significantly influence these values compared to the simpler butene derivatives. The chlorine atom's electron-withdrawing nature generally increases the electrophilicity and ionization potential.

The table below presents data from the aforementioned study on butene derivatives, providing a basis for comparison. jocpr.com

| Compound Name | Code | Dipole Moment (µ, Debye) | Energy (a.u.) |

|---|---|---|---|

| 1-Butene | AA | 0.4174 | -157.26971212 |

| 2-Chloro-1-butene | CC | 1.8149 | -616.89619493 |

| 1-Buten-3-yne | YA | 0.4254 | -154.78337549 |

Chemometric methods like PCA can analyze a matrix of these descriptors for a set of compounds and reduce the dimensionality of the data, revealing clusters of compounds with similar reactivity. researchgate.net For instance, in the study of butene derivatives, PCA was able to separate the more reactive molecules from the less reactive ones based on the first principal component (PC1), which was a linear combination of the various calculated descriptors. researchgate.net This approach allows for the construction of quantitative structure-activity relationship (QSAR) models that can predict the reactivity of new or unstudied compounds like 2-chloro-1-buten-3-yne. unipd.it

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

2-Chloro-1-buten-3-yne serves as a fundamental building block in the construction of intricate molecular structures. The presence of both double and triple bonds, combined with a chlorine atom, offers multiple reaction sites, enabling a variety of chemical modifications. musechem.com

Synthetic Utility in Specialized Organic Targets

The reactivity of 2-chloro-1-buten-3-yne makes it a valuable precursor in the synthesis of more complex organic molecules. musechem.com The chlorine atom enhances the compound's electrophilicity and can act as a leaving group, facilitating nucleophilic substitution reactions. The alkyne and alkene moieties can participate in cycloaddition and cross-coupling reactions, respectively. This dual functionality is instrumental in creating functionalized quinoline (B57606) derivatives through cyclization reactions, which are important scaffolds in pharmaceutical development.

Applications in Click Chemistry Methodologies

The terminal alkyne group in 2-chloro-1-buten-3-yne makes it a suitable substrate for click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC). This type of reaction is known for its high efficiency and selectivity, allowing for the straightforward formation of triazole rings. While direct research on 2-chloro-1-buten-3-yne in click chemistry is not extensively detailed in the provided results, the presence of the terminal alkyne strongly suggests its potential application in this area for creating complex molecular architectures and functionalized polymers. The principles of click chemistry, which rely on highly reliable and specific reactions, are well-suited for molecules containing accessible alkyne functionalities. rsc.org

Precursor in the Stereoselective Synthesis of Polyenes

While the direct use of 2-chloro-1-buten-3-yne as a precursor in the stereoselective synthesis of polyenes is not explicitly detailed in the provided search results, its structural motifs are relevant to strategies for constructing such systems. The synthesis of complex polyenes often involves the coupling of smaller, functionalized building blocks. The enyne structure of 2-chloro-1-buten-3-yne, combined with its reactive chlorine atom, presents possibilities for its incorporation into longer conjugated systems through various cross-coupling methodologies. For instance, palladium-catalyzed cross-coupling reactions are a common strategy for forming carbon-carbon bonds in the synthesis of polyenes.

Synthesis of Thio- and Sulfonyl-Substituted Derivatives

Research has demonstrated the synthesis of various thio- and sulfonyl-substituted derivatives starting from chlorinated butadienes and butenynes. While not always directly from 2-chloro-1-buten-3-yne, these studies highlight the reactivity of related chlorinated scaffolds with sulfur-based nucleophiles.

In one study, the reaction of 2H-1,1,3,4,4-pentachloro-1,3-butadiene with different thiols in the presence of a base led to the formation of mono-thio-substituted-1-buten-3-ynes. dergipark.org.tr For example, the reaction with 2-methyl-2-propanethiol yielded a mono(thio)substituted-1-buten-3-yne. dergipark.org.tr Another example is the synthesis of a yellow oil identified as a mono(thio)substituted-1-buten-3-yne from the reaction with benzyl (B1604629) mercaptan. dergipark.org.tr

Furthermore, the synthesis of sulfonyl-substituted butenynes has also been reported. These compounds are valuable as they can be used as starting materials in reactions like Diels-Alder and Michael additions. dergipark.org.tr For instance, 2-methylsulfonyl-3-chloro-1,4-dimethoxy-butane has been synthesized, which can be a precursor to butenyl sulfones. google.com

The following table summarizes the synthesis of some thio-substituted butenyne derivatives from a polychlorinated butadiene precursor:

| Thiol Reactant | Product | Yield |

| 2-Methyl-2-propanethiol | Mono(thio)substituted-1-buten-3-yne | 36% |

| Benzyl mercaptan | Mono(thio)substituted-1-buten-3-yne | 40% |

Data derived from a study on the reaction of 2H-1,1,3,4,4-pentachloro-1,3-butadiene with thiols. dergipark.org.tr

Future Research Directions for 1 Buten 3 Yne, 2 Chloro

Development of Novel Stereoselective and Enantioselective Synthetic Pathways

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and materials sciences. For derivatives of 1-buten-3-yne (B1197963), 2-chloro-, controlling stereochemistry represents a significant and valuable challenge. Future work should focus on pioneering new catalytic methods to achieve this control.

Asymmetric 1,4-difunctionalization of 1,3-enynes has emerged as a powerful strategy for constructing axially chiral allenes from achiral substrates. sci-hub.se However, many existing methods are limited to specific reaction pathways, such as those proceeding through allenyl anions, which restricts the types of functional groups that can be introduced. sci-hub.se A major future direction will be the development of radical-based enantioselective transformations. sci-hub.se Copper-catalyzed radical 1,4-difunctionalization, for example, represents a promising approach that could be adapted for 2-chloro-1-buten-3-yne, potentially offering novel pathways to previously inaccessible chiral allenes. sci-hub.se

Furthermore, the principles of enantioselective transition-metal-catalyzed cross-coupling reactions, which have been successfully applied to secondary alkyl electrophiles, could be extended to reactions involving the vinylic chloride of 2-chloro-1-buten-3-yne. acs.org The development of new chiral ligands is paramount. Ligands that can effectively control the geometry of the transition metal center during oxidative addition or reductive elimination steps will be key to inducing high levels of enantioselectivity. acs.org

Table 1: Potential Strategies for Stereoselective Synthesis

| Synthetic Strategy | Key Catalyst/Ligand Type | Potential Chiral Product | Rationale/Research Goal |

|---|---|---|---|

| Asymmetric 1,4-Addition | Chiral Copper-Box/PyBox Complexes | Chiral Allenes | To control the stereoselective introduction of nucleophiles to the enyne system, building on radical-based pathways. sci-hub.se |

| Enantioselective Cross-Coupling | Palladium or Nickel with Chiral Phosphine (B1218219) Ligands (e.g., BINAP, Josiphos) | Chiral Substituted Enynes | To achieve kinetic resolution or a stereoconvergent reaction at the C-Cl bond. acs.org |

| Asymmetric Cycloadditions | Chiral Lewis Acids or Rhodium/Iridium catalysts | Chiral Carbocycles/Heterocycles | To control the facial selectivity of [4+2] or [2+2+2] cycloaddition reactions involving the enyne moiety. tdx.cat |

Exploration of Undiscovered Catalytic Transformations and Reaction Platforms

The reactivity of 1-buten-3-yne, 2-chloro- can be channeled into novel synthetic routes through the exploration of new catalytic systems and unconventional reaction environments. The development of such platforms will significantly broaden the synthetic toolbox available to chemists. sci-hub.se

One promising area is the use of micellar reaction media. Performing reactions in micelles assembled from amphiphilic molecules in water can accelerate reaction rates due to hydrophobic effects and enhance selectivity. mdpi.com This "on-water" approach aligns with the principles of green chemistry and could facilitate new transformations of the relatively nonpolar 2-chloro-1-buten-3-yne that are difficult to achieve in conventional organic solvents. mdpi.com

The development of novel cycloaddition reactions is another fertile ground for research. While some cycloadditions with enynes are known, rhodium-catalyzed [2+2+2] cycloadditions could be employed to construct complex, highly functionalized fused tricyclic scaffolds in a single step. tdx.cat Similarly, the reaction of enyne derivatives to form (2-furyl)carbene complexes in the presence of chromium or other late transition metals opens up pathways for catalytic cyclopropanation of alkenes. acs.org Adapting this chemistry to 2-chloro-1-buten-3-yne could provide a direct route to highly substituted furylcyclopropanes.

Additionally, the use of organozirconium reagents, via hydrozirconation of the alkyne, followed by transmetalation to other metals like copper, nickel, or palladium, offers a versatile platform for forming new carbon-carbon and carbon-heteroatom bonds with high stereoselectivity. rushim.ru

Table 2: Potential Novel Catalytic Transformations

| Transformation Type | Catalyst System | Potential Product Class | Scientific Novelty |

|---|---|---|---|

| Metathesis Reactions | Grubbs or Schrock Catalysts | Functionalized Dienes and Polyenes | Exploring enyne metathesis reactivity in the presence of a vinyl chloride. catalysis.de |

| Carbonylative Coupling | Palladium/Carbon Monoxide | α,β-Unsaturated Ketones and Esters | Direct incorporation of a carbonyl group in cross-coupling reactions. catalysis.de |

| [2+2+2] Cycloaddition | Rhodium or Iridium Complexes | Substituted Benzenoid Rings | Rapid construction of aromatic cores from simple acyclic precursors. tdx.cat |

| Micellar Catalysis | Surfactant (e.g., TPGS-750-M) in Water | Varied (e.g., coupling products) | Enabling or accelerating reactions in an aqueous, green chemistry context. mdpi.com |

Advanced Spectroscopic Characterization of Excited States and Transient Species

A deeper understanding of a molecule's reactivity often requires direct observation and characterization of its short-lived transient species and electronic excited states. For 1-buten-3-yne, 2-chloro-, such studies are crucial for elucidating reaction mechanisms and for designing applications in photochemistry and materials science.

Time-dependent density functional theory (TD-DFT) calculations can provide a theoretical framework for understanding the electronic transitions of the molecule. nih.gov These calculations can predict UV-visible absorption spectra and characterize the nature of the excited states (e.g., π-π* or n-π* transitions). nih.gov Experimental verification of these predictions using advanced spectroscopic techniques is a key research direction. For instance, the photophysical properties of organometallic complexes containing moieties similar to 1-buten-3-yne have been studied, revealing insights into their absorption, emission, and thermal stability. researchgate.net Similar studies on complexes derived from 2-chloro-1-buten-3-yne are needed.

Transient absorption spectroscopy, operating on femtosecond or picosecond timescales, could be used to directly observe the excited states and any subsequent reactive intermediates, such as radicals or carbenes, that form upon photoexcitation. Characterizing these species provides invaluable mechanistic information that can guide the development of new photochemical reactions. researchgate.net Furthermore, solid-state NMR and other surface-sensitive techniques would be essential for characterizing the structure and dynamics of 2-chloro-1-buten-3-yne when it is anchored to a surface or part of a larger material. acs.org

Deeper Theoretical Insights into Reaction Dynamics and Complex Molecular Interactions

While experimental work uncovers new reactions, theoretical and computational chemistry provides a molecular-level understanding of why and how these reactions occur. For 1-buten-3-yne, 2-chloro-, there is a significant opportunity to apply modern computational methods to gain deeper insights into its reactivity.

High-level ab initio calculations can be used to map out the potential energy surfaces for its various reactions. researchgate.net This allows for the precise determination of transition state structures, activation energies, and reaction thermochemistry, which are critical for understanding reaction kinetics and selectivity. researchgate.net For example, investigating the competition between different reaction pathways, such as nucleophilic attack at the alkyne versus the vinyl chloride, can be computationally modeled.

Furthermore, quasi-classical trajectory simulations can provide a detailed picture of the reaction dynamics, revealing how energy flows through the molecule during a chemical transformation. chemrxiv.org Understanding these dynamics is particularly important for reactions occurring under non-statistical conditions or for photochemical processes where the initial energy deposition is highly specific. The Sudden Vector Projection (SVP) model, for instance, could be used to predict how exciting specific vibrational modes of the molecule might influence its reactivity at a transition state. chemrxiv.org

Expanding Applications in Emerging Fields of Chemical Science and Technology

The ultimate goal of fundamental chemical research is to enable new technologies and applications. The knowledge gained from the aforementioned research directions can propel the use of 1-buten-3-yne, 2-chloro- and its derivatives into several emerging fields.

Materials Science: The conjugated π-system of 1-buten-3-yne, 2-chloro- makes it an attractive building block for novel organic electronic materials. By polymerizing or incorporating this unit into larger conjugated structures, it may be possible to create new semiconductors, light-emitting materials, or molecular wires. The development of new catalytic methods, such as those involving zirconacycles, has already shown promise for synthesizing materials like pentacenes and polyphenylenes. rushim.ru

Medicinal Chemistry: Chiral allenes, which can be synthesized from enyne precursors, are important structural motifs in many biologically active compounds and pharmaceuticals. sci-hub.se The development of enantioselective synthetic routes (as discussed in 7.1) could enable the synthesis of new drug candidates. Furthermore, small molecules containing alkyne functionalities have shown antimicrobial properties, suggesting that derivatives of 2-chloro-1-buten-3-yne could be explored as potential therapeutic agents. mdpi.com

Photocatalysis and Molecular Devices: A thorough understanding of the molecule's excited-state properties (from research in 7.3) could lead to its use in photocatalytic systems or as a component in molecular switches. The ability to trigger specific reactions with light is a powerful tool in synthesis and nanotechnology. The principles of proton-coupled electron transfer (PCET) could be applied to design novel photochemical transformations. acs.org

The systematic exploration of these future research directions will undoubtedly establish 1-buten-3-yne, 2-chloro- as a powerful tool in the arsenal (B13267) of synthetic chemists, paving the way for innovations across the chemical sciences.

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for confirming the molecular structure of 2-chloro-1-buten-3-yne?

- Answer : Mass spectrometry (MS) is critical for molecular weight validation. The EPA/NIH Mass Spectral Database reports a molecular ion peak at m/z 86 (C₄H₁₁Cl) . Infrared (IR) spectroscopy can identify characteristic vibrations: the triple bond (C≡C) near 2100–2260 cm⁻¹ and the double bond (C=C) around 1620–1680 cm⁻¹. Cross-referencing with NIST thermochemistry data (e.g., phase change properties) enhances structural confirmation .

Q. What synthetic routes are documented for 2-chloro-1-buten-3-yne, and what are their critical parameters?

- Answer : While direct synthesis methods are not explicitly detailed in the provided evidence, analogous chloroalkynes are synthesized via alkyne chlorination using Cl₂ or SO₂Cl₂ under anhydrous conditions. Reaction parameters (temperature, solvent polarity) must be optimized to avoid polymerization. Gas chromatography (GC) coupled with MS (as in ) is recommended for purity assessment .

Q. How can researchers mitigate hazards when handling 2-chloro-1-buten-3-yne in laboratory settings?

- Answer : Assume acute toxicity based on structurally similar chlorinated compounds (e.g., respiratory and dermal irritants in ). Use fume hoods, nitrile gloves, and splash goggles. Implement real-time gas monitoring and emergency protocols for spills. Toxicity extrapolations from chlorinated alkenes/alkynes suggest strict exposure limits .

Advanced Questions

Q. How should researchers resolve discrepancies in reported molecular formulas of 2-chloro-1-buten-3-yne across databases?

- Answer : High-resolution mass spectrometry (HRMS) can determine the exact formula (e.g., resolving C₄H₁₁Cl vs. potential isomers). Computational modeling (e.g., density functional theory) validates bond connectivity and stability. Note that EPA/NIH data specifies C₄H₁₁Cl , while isomers like 1-chloro-1-buten-3-yne (C₄H₆Cl₂) differ in stoichiometry .

Q. What strategies are effective in analyzing the thermal stability of 2-chloro-1-buten-3-yne under varying experimental conditions?

- Answer : Use differential scanning calorimetry (DSC) to identify exothermic decomposition peaks and thermogravimetric analysis (TGA) to assess mass loss. Compare results with NIST thermochemistry datasets (e.g., boiling points and enthalpies of formation in ) . Kinetic studies under inert atmospheres (N₂/Ar) can model degradation pathways.

Q. How can computational chemistry address gaps in experimental data for 2-chloro-1-buten-3-yne’s reactivity?

- Answer : Quantum mechanical calculations (e.g., Gaussian or ORCA) predict reaction mechanisms, such as electrophilic addition or radical pathways. Validate models against experimental IR spectra () and substituent effects from analogous compounds (e.g., 2-chlorobutene in ) .

Data Contradiction Analysis

Q. Why do mass spectral databases show conflicting intensities for 2-chloro-1-buten-3-yne’s fragment ions?

- Answer : Variations arise from ionization techniques (EI vs. CI) and instrument calibration. The EPA/NIH database () uses electron ionization (EI), while NIST data () may employ softer methods. Replicate experiments with internal standards (e.g., perfluorotributylamine) improve reproducibility .

Methodological Tables

Notes

- Structural ambiguities (e.g., C₄H₁₁Cl vs. expected C₄H₅Cl) warrant experimental revalidation.

- Safety protocols extrapolated from analogous chlorinated compounds due to limited compound-specific toxicology data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.